molecular formula C4H6Cl2O2S B2699843 1-(Chloromethyl)cyclopropane-1-sulfonyl chloride CAS No. 2193067-90-0

1-(Chloromethyl)cyclopropane-1-sulfonyl chloride

Cat. No. B2699843
CAS RN: 2193067-90-0
M. Wt: 189.05
InChI Key: TVPKHXJMRBRIIR-UHFFFAOYSA-N
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Description

1-(Chloromethyl)cyclopropane-1-sulfonyl chloride is a chemical compound with the CAS Number: 2193067-90-0 . It has a molecular weight of 189.06 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C4H6Cl2O2S/c5-3-4(1-2-4)9(6,7)8/h1-3H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 189.06 . Unfortunately, other specific properties such as melting point, boiling point, and density were not available in the sources I found.

Scientific Research Applications

Nucleophilic Substitutions Catalyzed by Palladium(0)

Nucleophilic substitutions of 1-alkenylcyclopropyl esters and 1-alkynylcyclopropyl chlorides, facilitated by palladium(0), show the compound's potential in creating cyclopropylideneethyl derivatives. These derivatives serve as significant synthetic building blocks, indicating the compound's role in advanced organic synthesis methods. This process is highlighted by its ability to undergo regioselective nucleophilic substitution, offering a pathway to optically active methylenecyclopropane derivatives, a crucial aspect in the synthesis of complex molecules (Stolle et al., 1992).

Reactions with Tertiary Amines and Hydrolysis Mechanisms

The study on cyclopropanesulfonyl chloride's mechanisms of hydrolysis and reactions with tertiary amines in organic media unveils its chemical behavior under different conditions. Understanding these mechanisms is crucial for its application in various synthetic processes, where the predictability of reactions under different pH conditions and the behavior with amines can significantly impact the synthesis outcomes (King et al., 1993).

Efficient Synthesis of Orphaned Cyclopropanes

The research into using sulfones as carbene equivalents for the synthesis of 1,1-dimethylcyclopropanes underscores the compound's utility in generating small molecules prevalent in nature. This mechanistically distinct platform opens new avenues for the synthesis of cyclopropane-containing molecules, which are challenging to produce using traditional metal-catalyzed methods. The findings suggest a stepwise anionic process, offering a novel route for cyclopropanation reactions (Johnson et al., 2022).

properties

IUPAC Name

1-(chloromethyl)cyclopropane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6Cl2O2S/c5-3-4(1-2-4)9(6,7)8/h1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVPKHXJMRBRIIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CCl)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Cl2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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